
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound is a complex organic molecule that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with fluorine and trifluoromethyl groups. It also contains a dioxaborolane group, which is a type of organoborane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, is a planar structure with alternating single and double bonds. The fluorine and trifluoromethyl groups would be attached to this ring. The dioxaborolane group would likely add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the fluorine and trifluoromethyl groups are known to be quite electronegative, which could make the compound reactive. The boron in the dioxaborolane group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could make the compound relatively nonpolar and potentially volatile. The dioxaborolane group could make the compound more stable .科学的研究の応用
Precision Synthesis of Polymers
This compound is utilized in the precision synthesis of polymers such as poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its role in producing polymers with narrow molecular weight distributions and high regioregularity. This process is crucial for the development of materials with specific optical and electrical properties (Yokozawa et al., 2011).
Synthesis of Organic/Inorganic Semiconductor Hybrid Particles
The compound is instrumental in the synthesis of organic/inorganic semiconductor hybrid particles, showcasing its ability to facilitate the creation of materials that combine the properties of organic polymers with inorganic quantum dots. This application is vital for advancing technologies in optoelectronics and photovoltaics (de Roo et al., 2014).
Chain-Growth Polymerization for Synthesizing Polyfluorene
It is employed in chain-growth polymerization for synthesizing well-defined polyfluorenes via Suzuki-Miyaura coupling reactions. This highlights its role in producing materials with specific chain lengths and end groups, essential for applications in organic electronics and photonics (Yokoyama et al., 2007).
Reaction Mechanism Studies
Research has also focused on studying the reaction mechanisms involving this compound, such as the Rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds. Understanding these mechanisms is crucial for optimizing synthetic routes and enhancing the efficiency of reactions involving organoboron compounds (Martínez et al., 2015).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives
The compound serves as a precursor in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating its utility in creating inhibitors for serine proteases. This application is vital for developing therapeutic agents and understanding protease functions (Spencer et al., 2002).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its reactivity and other properties .
作用機序
Target of Action
It is known to be used as a boron reagent in suzuki–miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds . The process is mild and tolerant of various functional groups, making it widely applicable in organic synthesis .
Result of Action
The primary result of the action of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed in a basic aqueous environment . Additionally, the reaction is often conducted under an inert atmosphere to prevent oxidation .
特性
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDNOHKJZHVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
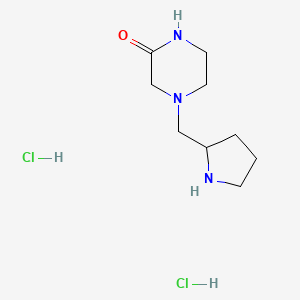
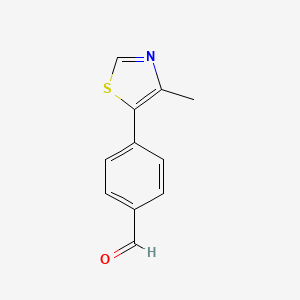
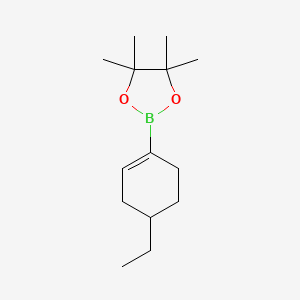
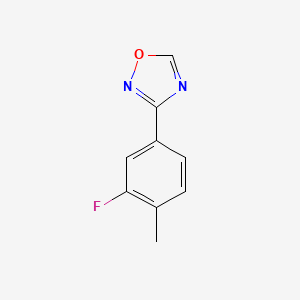
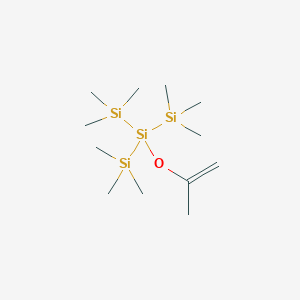
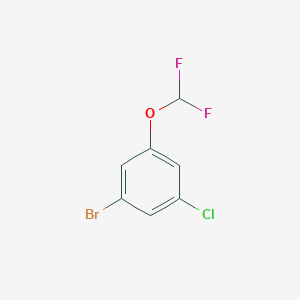
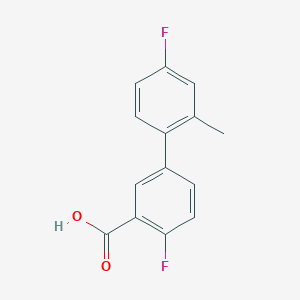
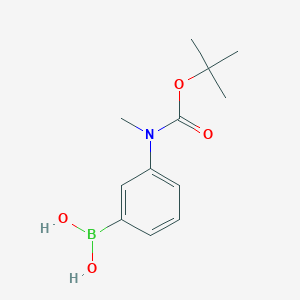
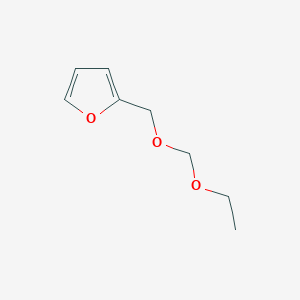
![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)